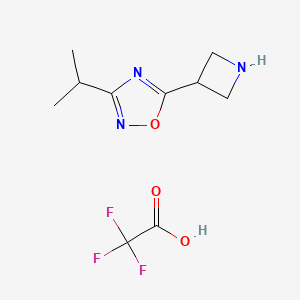
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole,trifluoroaceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole; trifluoroacetic acid is a compound that combines the structural features of azetidine, oxadiazole, and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing ring, oxadiazole is a five-membered ring containing oxygen and nitrogen, and trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is usually formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of Azetidine and Oxadiazole Rings: The azetidine and oxadiazole rings are coupled together using suitable coupling agents and reaction conditions.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the compound to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, especially at the positions adjacent to the nitrogen atoms in the azetidine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of azetidine N-oxides, while reduction may yield reduced oxadiazole derivatives.
科学研究应用
Chemistry
In chemistry, 5-(azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole; trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound may be used as a probe to study the interactions of azetidine and oxadiazole-containing molecules with biological systems. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may be investigated for its activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In industry, the compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its trifluoroacetic acid moiety may also impart desirable characteristics, such as increased stability and resistance to degradation.
作用机制
The mechanism of action of 5-(azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole; trifluoroacetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, and ion channels. The azetidine and oxadiazole rings can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules. The trifluoroacetic acid moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
5-(Azetidin-3-yl)-1,2,4-oxadiazole: Lacks the propan-2-yl group and trifluoroacetic acid moiety.
3-(Propan-2-yl)-1,2,4-oxadiazole: Lacks the azetidine ring and trifluoroacetic acid moiety.
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole: Lacks the trifluoroacetic acid moiety.
Uniqueness
The uniqueness of 5-(azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole; trifluoroacetic acid lies in its combination of structural features The presence of both azetidine and oxadiazole rings, along with the trifluoroacetic acid moiety, imparts unique chemical and biological properties
属性
CAS 编号 |
2913279-41-9 |
|---|---|
分子式 |
C10H14F3N3O3 |
分子量 |
281.23 g/mol |
IUPAC 名称 |
5-(azetidin-3-yl)-3-propan-2-yl-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13N3O.C2HF3O2/c1-5(2)7-10-8(12-11-7)6-3-9-4-6;3-2(4,5)1(6)7/h5-6,9H,3-4H2,1-2H3;(H,6,7) |
InChI 键 |
ZYFAWISMODQTMB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NOC(=N1)C2CNC2.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


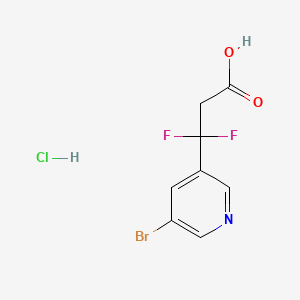
![3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)

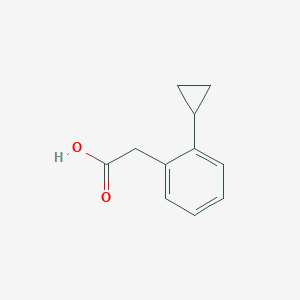
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)

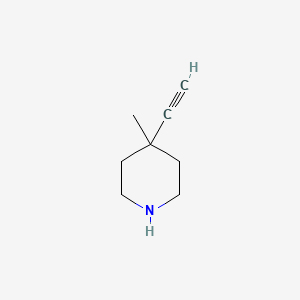
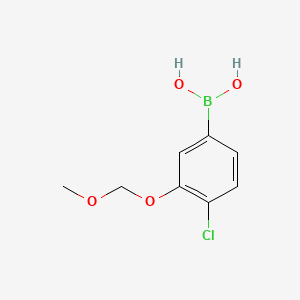

![Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13462754.png)
![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462755.png)
![3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13462759.png)
![1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13462761.png)
